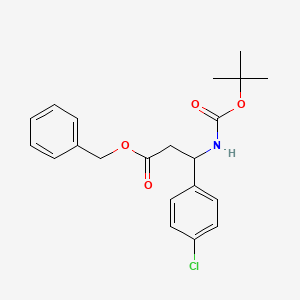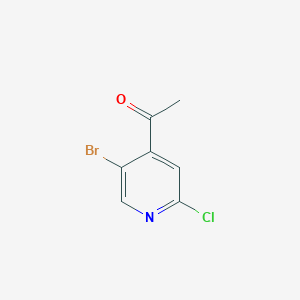
1-(5-Bromo-2-chloropyridin-4-YL)ethanone
Vue d'ensemble
Description
“1-(5-Bromo-2-chloropyridin-4-YL)ethanone” is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . It is stored under an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(5-Bromo-2-chloropyridin-4-YL)ethanone” is 1S/C7H5BrClNO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-(5-Bromo-2-chloropyridin-4-YL)ethanone” is a solid compound stored under an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 234.48 g/mol .Applications De Recherche Scientifique
Organic Synthesis
1-(5-Bromo-2-chloropyridin-4-YL)ethanone: serves as a versatile intermediate in organic synthesis. Its halogenated pyridine structure is particularly useful for constructing complex molecules through various organic reactions, such as Suzuki coupling, which can be used to create biaryl compounds often found in pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of potential therapeutic agents. It can be used to create small molecule inhibitors that target specific proteins within the body, contributing to the development of new drugs for diseases like cancer and inflammatory disorders .
Material Science
The compound’s unique structure makes it suitable for the development of advanced materials. For instance, it can be incorporated into polymers to enhance their properties, such as thermal stability and electrical conductivity, which are critical in the production of high-performance materials .
Agricultural Chemistry
1-(5-Bromo-2-chloropyridin-4-YL)ethanone: may be used in the design of novel agrochemicals. Its ability to act as a building block for more complex molecules allows for the creation of new pesticides and herbicides with improved efficacy and reduced environmental impact .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry. Its well-defined structure and properties enable it to serve as a benchmark for calibrating instruments or validating analytical methods, ensuring accuracy and precision in chemical analysis .
Environmental Science
In environmental science research, 1-(5-Bromo-2-chloropyridin-4-YL)ethanone could be studied for its degradation products and their impact on ecosystems. Understanding its breakdown pathways can help in assessing the environmental risks associated with its use and inform the development of safer chemicals .
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H301, H311, and H331 . These statements indicate that the compound is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-(5-bromo-2-chloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)5-2-7(9)10-3-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUJDHLISMYKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



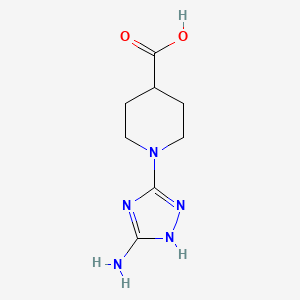


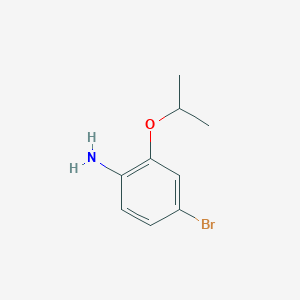

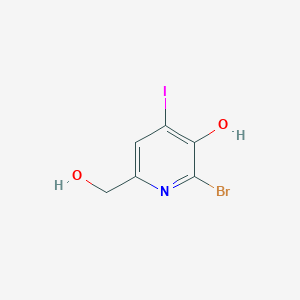
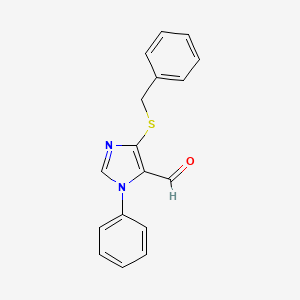
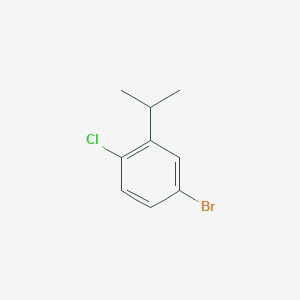
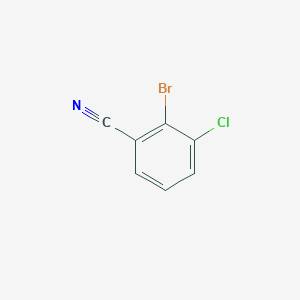


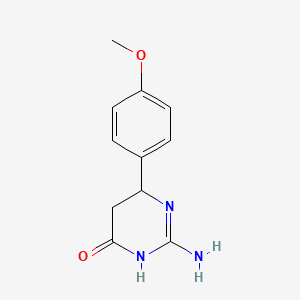
![5-Benzyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1524128.png)
